

# Vosilasarm Research Findings: A Comparative Analysis of Reproducibility and Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vosilasarm**

Cat. No.: **B611295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **Vosilasarm** with Alternative Therapies for Advanced Breast Cancer.

This guide provides a comprehensive analysis of the published research on **Vosilasarm** (formerly RAD-140, EP0062), a novel selective androgen receptor modulator (SARM), in the context of treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. By objectively comparing its performance with established and emerging therapies, and presenting supporting experimental data, this document aims to facilitate a critical evaluation of **Vosilasarm**'s potential and the reproducibility of its research findings.

## Mechanism of Action: A Selective Approach

**Vosilasarm** is an orally bioavailable, non-steroidal SARM that exhibits tissue-selective agonistic and antagonistic activities.<sup>[1]</sup> In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.<sup>[1][2]</sup> Conversely, in breast and prostate tissues, it demonstrates antagonistic properties, blocking androgen receptor (AR) activation and inhibiting the proliferation of AR-dependent cancer cells.<sup>[1][2]</sup> This selective modulation is a key differentiator from traditional androgens, aiming to minimize androgenic side effects.

The following diagram illustrates the proposed signaling pathway of **Vosilasarm** in AR+/ER+/HER2- breast cancer cells.



[Click to download full resolution via product page](#)

**Vosilasarm's mechanism of action in breast cancer cells.**

# Preclinical Reproducibility: Evidence from Animal Models

Preclinical studies in rats have been crucial in establishing the tissue-selective effects of **Vosilasarm**, a key aspect of its therapeutic profile. These findings have been cited in subsequent publications, suggesting a degree of reproducibility in the preclinical setting.

## Experimental Protocol: Hershberger Assay in Rats

The Hershberger assay is a standardized method to assess the androgenic and anabolic activity of a compound.[3]

- Animal Model: Immature, castrated male rats.[2][3]
- Treatment: Animals are treated with the test compound (**Vosilasarm**) or a reference androgen (e.g., testosterone propionate) for a defined period.[2]
- Endpoints: The weights of androgen-responsive tissues, such as the levator ani muscle (anabolic activity) and the prostate and seminal vesicles (androgenic activity), are measured and compared to control groups.[2][3]

The following workflow illustrates the typical Hershberger assay protocol used to evaluate SARMs like **Vosilasarm**.



[Click to download full resolution via product page](#)

Workflow of the Hershberger assay for SARM evaluation.

## Summary of Preclinical Findings

The table below summarizes the key quantitative findings from preclinical studies of **Vosilasarm** in rats, demonstrating its selectivity for anabolic effects over androgenic effects.

| Tissue             | Vosilasarm Effect (relative to Testosterone Propionate) | Reference           |
|--------------------|---------------------------------------------------------|---------------------|
| Levator Ani Muscle | Potent full agonist                                     | <a href="#">[2]</a> |
| Prostate           | Weaker, partial agonist/antagonist                      | <a href="#">[2]</a> |
| Seminal Vesicles   | Weaker, partial agonist/antagonist                      | <a href="#">[2]</a> |

## Clinical Findings: Vosilasarm in Metastatic Breast Cancer

**Vosilasarm** has been evaluated in a first-in-human Phase 1 clinical trial (NCT03088527) and is currently under investigation in a Phase 1/2 study (NCT05573126) for postmenopausal women with advanced AR+/ER+/HER2- breast cancer.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03088527)

- Study Design: An open-label, multi-center, dose-escalation Phase 1 trial.[\[7\]](#)
- Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[\[2\]](#)[\[7\]](#)
- Intervention: Oral administration of **Vosilasarm** at escalating daily doses (e.g., 50 mg, 100 mg, 150 mg).[\[2\]](#)[\[7\]](#)
- Primary Objectives: To assess the safety, tolerability, and maximum tolerated dose (MTD) of **Vosilasarm**.[\[7\]](#)
- Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity.[\[7\]](#)

The logical flow of a typical Phase 1 dose-escalation trial is depicted below.



[Click to download full resolution via product page](#)

Logical workflow of a Phase 1 dose-escalation clinical trial.

## Summary of Vosilasarm Phase 1 Clinical Data (NCT03088527)

The following table presents a summary of the key safety and efficacy data from the Phase 1 trial of **Vosilasarm** in heavily pre-treated postmenopausal women with AR+/ER+/HER2- metastatic breast cancer.

| Endpoint                                        | Result                                           | Reference |
|-------------------------------------------------|--------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)                    | 100 mg/day                                       | [2]       |
| Common Adverse Events ( $\geq 20\%$ )           | Elevated liver enzymes (ALT/AST), nausea, anemia | [5]       |
| Grade $\geq 3$ Treatment-Related Adverse Events | ALT increase (20%)                               | [5]       |
| Clinical Benefit Rate (CBR) at $\geq 6$ months  | 21% (4/19 evaluable patients)                    | [5]       |
| Best Overall Response                           | Stable Disease in 58% (11/19 evaluable patients) | [5]       |

## Comparative Analysis with Alternative Therapies

The treatment landscape for HR+/HER2- metastatic breast cancer is evolving. A comparison of **Vosilasarm** with other targeted therapies is essential for understanding its potential clinical positioning.

## Mechanisms of Action of Competitor Therapies

The diagram below illustrates the signaling pathways targeted by key competitors of **Vosilasarm**.



[Click to download full resolution via product page](#)

Signaling pathways targeted by **Vosilasarm**'s competitors.

## Comparative Efficacy and Safety Data from Pivotal Trials

The following tables provide a comparative summary of efficacy and safety data from the pivotal clinical trials of **Vosilasarm**'s main competitors in heavily pre-treated HR+/HER2- metastatic breast cancer patients. Direct comparison is challenging due to differences in trial design and patient populations.

Table 1: Efficacy of **Vosilasarm** vs. Competitors in Heavily Pre-treated HR+/HER2- mBC

| Drug (Trial)                                  | Treatment Arm             | Control Arm           | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
|-----------------------------------------------|---------------------------|-----------------------|----------------------------------------|-------------------------------|-----------------------------|-----------|
| Vosilasarm (Phase 1)                          | Monotherapy               | N/A                   | -                                      | -                             | 21% (at ≥6 mos)             | [5]       |
| Enobosarm (Phase 2)                           | 9 mg daily                | N/A                   | -                                      | -                             | 32% (at 24 wks)             | [8]       |
| Fulvestrant (CONFIRM )                        | 500 mg                    | 250 mg                | 6.5 mos                                | -                             | -                           | [9]       |
| Palbociclib + Fulvestrant (PALOMA-3)          | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 mos                                | 24.6%                         | -                           | [10]      |
| Abemaciclib + Fulvestrant (MONARC H 2)        | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 mos                               | 48.1%                         | -                           | [11]      |
| Everolimus + Exemestane (BOLERO-2)            | Everolimus + Exemestane   | Placebo + Exemestane  | 7.8 mos (local)                        | -                             | -                           | [12]      |
| Alpelisib + Fulvestrant (SOLAR-1, PIK3CA mut) | Alpelisib + Fulvestrant   | Placebo + Fulvestrant | 11.0 mos                               | 35.7%                         | -                           | [13]      |

Table 2: Safety Profile of **Vosilasarm** vs. Competitors (Common Grade  $\geq 3$  Adverse Events)

| Drug        | Common Grade $\geq 3$ Adverse Events               | Reference |
|-------------|----------------------------------------------------|-----------|
| Vosilasarm  | ALT increase (20%)                                 | [5]       |
| Enobosarm   | Nausea, fatigue, increased AST/ALT (each <5%)      | [8]       |
| Fulvestrant | Generally well-tolerated, injection site reactions |           |
| Palbociclib | Neutropenia (66.4%), leukopenia (24.8%)            | [10]      |
| Abemaciclib | Neutropenia (26.5%), diarrhea (13.4%)              | [11]      |
| Everolimus  | Stomatitis (8%), anemia (6%), dyspnea (4%)         | [12]      |
| Alpelisib   | Hyperglycemia (36.6%), rash (9.9%)                 | [13]      |

## Reproducibility and Future Directions

The preclinical findings for **Vosilasarm**, particularly its tissue selectivity, appear to be a reproducible concept within the SARM class of drugs. The ongoing Phase 1/2 clinical trial (NCT05573126) will be critical in confirming the preliminary efficacy and safety signals observed in the initial Phase 1 study.[6] Reproducibility of the clinical benefit will be a key determinant of its future development.

Future research should focus on:

- Direct Comparative Trials: Head-to-head studies of **Vosilasarm** against other AR-targeted therapies like Enobosarm, or in combination with standard-of-care agents.
- Biomarker Development: Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to **Vosilasarm**.

- Long-term Safety: Continued evaluation of the long-term safety profile, particularly concerning hepatic and metabolic effects.

The logical progression of **Vosilasarm**'s clinical development is outlined below.



[Click to download full resolution via product page](#)

Clinical development pathway for **Vosilasarm**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. Vosilasarm - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. umbrellalabs.is [umbrellalabs.is]
- 7. Activity and safety of enobosarm, a novel, oral, selective androgen receptor modulator, in androgen receptor-positive, oestrogen receptor-positive, and HER2-negative advanced breast cancer (Study G200802): a randomised, open-label, multicentre, multinational, parallel design, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical activity of fulvestrant in metastatic breast cancer previously treated with endocrine therapy and/or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fulvestrant 500 mg in postmenopausal patients with metastatic breast cancer: the initial clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vosilasarm Research Findings: A Comparative Analysis of Reproducibility and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611295#reproducibility-of-published-vosilasarm-research-findings>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)